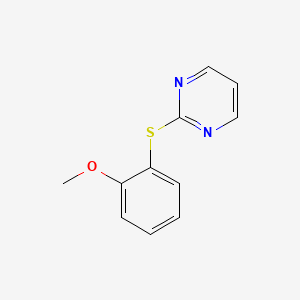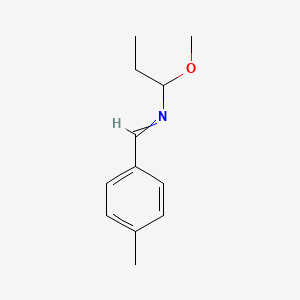![molecular formula C18H13ClF3N3O B12608024 Urea, N-(4-chloro-5-isoquinolinyl)-N'-[[4-(trifluoromethyl)phenyl]methyl]- CAS No. 648420-50-2](/img/structure/B12608024.png)
Urea, N-(4-chloro-5-isoquinolinyl)-N'-[[4-(trifluoromethyl)phenyl]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-(4-chloro-5-isoquinolinyl)-N’-[[4-(trifluoromethyl)phenyl]methyl]- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and industrial processes. The unique structure of this compound, featuring a chloro-isoquinoline and a trifluoromethyl-phenyl group, suggests potential biological activity and industrial relevance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate. For this specific compound, the synthetic route might involve:
Starting Materials: 4-chloro-5-isoquinolineamine and 4-(trifluoromethyl)benzyl isocyanate.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions, and in the presence of a catalyst like triethylamine.
Purification: The product can be purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of such compounds often involves large-scale batch reactors where the reaction conditions are optimized for yield and purity. Continuous flow reactors might also be used to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, particularly at the isoquinoline ring, leading to the formation of N-oxides.
Reduction: Reduction reactions might target the nitro or carbonyl groups if present in derivatives.
Substitution: The chloro group on the isoquinoline ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Isoquinoline N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted isoquinoline derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: Urea derivatives are often used as ligands in catalytic reactions.
Synthesis: They serve as intermediates in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Some urea derivatives are known to inhibit enzymes, making them potential drug candidates.
Antimicrobial Activity: They may exhibit antibacterial or antifungal properties.
Medicine
Drug Development:
Diagnostics: Used in the development of diagnostic agents.
Industry
Agriculture: Potential use as herbicides or pesticides.
Materials Science: Used in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of urea derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The chloro-isoquinoline and trifluoromethyl-phenyl groups may enhance binding affinity and specificity to these targets, leading to inhibition or activation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Urea, N-(4-chloro-5-isoquinolinyl)-N’-phenyl-: Similar structure but lacks the trifluoromethyl group.
Urea, N-(4-chloro-5-isoquinolinyl)-N’-methyl-: Similar structure but with a methyl group instead of the benzyl group.
Uniqueness
The presence of the trifluoromethyl group in Urea, N-(4-chloro-5-isoquinolinyl)-N’-[[4-(trifluoromethyl)phenyl]methyl]- enhances its lipophilicity and metabolic stability, potentially leading to better pharmacokinetic properties compared to similar compounds.
Propriétés
Numéro CAS |
648420-50-2 |
|---|---|
Formule moléculaire |
C18H13ClF3N3O |
Poids moléculaire |
379.8 g/mol |
Nom IUPAC |
1-(4-chloroisoquinolin-5-yl)-3-[[4-(trifluoromethyl)phenyl]methyl]urea |
InChI |
InChI=1S/C18H13ClF3N3O/c19-14-10-23-9-12-2-1-3-15(16(12)14)25-17(26)24-8-11-4-6-13(7-5-11)18(20,21)22/h1-7,9-10H,8H2,(H2,24,25,26) |
Clé InChI |
POPQELVYVWVUGN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CN=CC(=C2C(=C1)NC(=O)NCC3=CC=C(C=C3)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Phenyl-1-[5-(propan-2-yl)-2H-1,2,3-triazol-4-yl]propan-1-one](/img/structure/B12607945.png)
![3-[3-(Benzyloxy)-4-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12607951.png)
![6-(4-Methylphenyl)-2H-naphtho[2,3-D][1,3]dioxole](/img/structure/B12607959.png)


![Acetamide, N-[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-](/img/structure/B12607976.png)
![1,1'-(Thiene-2,5-diyl)bis[(4-fluorophenyl)ethane-1,2-dione]](/img/structure/B12607978.png)
![Trimethyl[(2,2,3,3,3-pentafluoropropanoyl)oxy]stannane](/img/structure/B12607986.png)




![5-(3-Bromophenyl)-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile](/img/structure/B12608032.png)
